hydroxy-aluminum polymer
Description
Properties
CAS No. |
12703-68-3 |
|---|---|
Molecular Formula |
C21H40O3 |
Synonyms |
hydroxy-aluminum polymer |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Hydroxy Aluminum Polymers
Controlled Hydrolysis and Polymerization Techniques
Controlled hydrolysis and polymerization are the foundational techniques for synthesizing hydroxy-aluminum polymers. This process involves the stepwise reaction of aquated aluminum ions ([Al(H₂O)₆]³⁺) with a base, leading to the formation of monomeric, oligomeric, and polymeric species through deprotonation and condensation reactions. The careful manipulation of reaction parameters is essential to steer the synthesis towards desired polymer structures.
The hydrolysis ratio (OH/Al), often denoted as 'r' or 'B' (basicity), and the solution's pH are the most critical factors governing the speciation of hydroxy-aluminum polymers. As the OH/Al ratio and pH increase, the hydrolysis and polymerization processes are accelerated. mdpi.com
At a low pH (around 4.0), the primary species are monomeric (e.g., [Al(OH)]²⁺, [Al(OH)₂]⁺) and dimeric (e.g., [Al₂(OH)₂]⁴⁺). mdpi.comnih.gov As the pH rises to approximately 4.8, these initial products polymerize into small polymeric species (Al₃-Al₅). mdpi.com Further increases in pH to around 5.0 lead to the aggregation and self-assembly of these smaller units into median polymeric species (Al₆-Al₁₀). mdpi.com Subsequently, large polymeric species (Al₁₁-Al₂₁) are formed through the aggregation of the small and median polymers. mdpi.com
One of the most significant polymeric species formed is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which is known for its high positive charge and stability. tandfonline.com The formation of Al₁₃ is highly dependent on the OH/Al ratio. For instance, at a hydroxyl-aluminum ratio of 0.75, the polymeric ((Al₁₃(OH)₂₄(H₂O)₂₄))Cl₁₅(H₂O)₁₃ molecules can account for a significant portion of the product. hori-chem.com However, when the ratio becomes too high (e.g., 1), it can lead to the formation of an indeterminate aluminum phase, as the polymeric structures hydrolyze and polymerize further into indefinite Al(OH)₃. hori-chem.com When the pH is increased to 5.8, the metastable median and large polymers can decompose into smaller aluminum species, which then disaggregate into dimeric forms. nih.gov At a pH of 6.4, the majority of the aluminum species will form amorphous Al(OH)₃ flocs. nih.gov
The following interactive table summarizes the influence of the hydroxyl-aluminum ratio on the resulting product phases.
| Hydroxyl-Aluminum Ratio (OH/Al) | Resulting Product Phases | Reference |
|---|---|---|
| 0.25 | Al(OH)₃, AlOCl, AlCl₃·6H₂O, Ca₃Al₂(OH)₁₂ | hori-chem.com |
| 0.5 | Al(OH)₃, AlO(OH), AlCl₃·6H₂O, Ca₃Al(OH)₇·3H₂O, Ca₃Al₂(O₄H₄) | hori-chem.com |
| 0.75 | AlCl₃·6H₂O, ((Al₁₃(OH)₂₄(H₂O)₂₄))Cl₁₅(H₂O)₁₃ (70.4%) | hori-chem.com |
| 1.0 | Indeterminate phase | hori-chem.com |
Temperature plays a significant role in the kinetics of hydrolysis and polymerization reactions. An increase in temperature generally accelerates these processes. The influence of temperature on the distribution of aluminum species can be understood in conjunction with pH, often explained by the concept of pOH. sd-avant.com Higher temperatures can promote the transformation of certain polymeric species. For example, increased temperatures can accelerate the conversion of the Keggin-Al₁₃ ion into more highly polymerized forms like Al₃₀. researchgate.net
The reaction kinetics of hydroxy-aluminum polymer formation are complex and involve a series of competing reactions, including hydrolysis, polymerization, and precipitation. The rate of these reactions is influenced by factors such as the rate of base addition, mixing intensity, and aging time. The formation of polynuclear complexes involves hydroxyl ions forming bridges between Al³⁺ cations up to an OH/Al ratio of 2.5. mdpi.com The average degree of polymerization has been observed to increase from 0 to 15 over an OH/Al range of 0 to 2.5. mdpi.com
The choice of the initial aluminum salt precursor, such as aluminum chloride (AlCl₃) or aluminum sulfate (B86663) (Al₂(SO₄)₄), significantly impacts the resulting polymer architecture and properties. The anions present in the solution can interact with the forming hydroxy-aluminum complexes, influencing their structure and stability.
For instance, polyaluminum chloride (PAC), derived from AlCl₃, is known for its high charge density and ability to form robust flocs over a wide pH range. hori-chem.com In contrast, aluminum sulfate (alum) consumes more alkalinity during hydrolysis, which can lower the pH of the treated water. gulbrandsentechnologies.com The sulfate ions from alum can be incorporated into the polymer structure, forming basic aluminum sulfates. researchgate.net These sulfate ions have been observed to have a marked influence on the precipitation of aluminum oxyhydroxides, in some cases leading to the formation of amorphous gels instead of crystalline polymorphs. researchgate.net The formation and decomposition of polymeric aluminum species from an AlCl₃ solution are proposed to follow a "Core-links" model, while the more stable Keggin-Al₁₃ species are based on a "Cage-like" model. nih.gov The use of PAC often results in lower residual aluminum levels in treated water compared to alum. gulbrandsentechnologies.com
Seeded Growth and Crystallization Mechanisms
Seeded growth is a technique used to control the crystallization of hydroxy-aluminum polymers, leading to the formation of specific crystalline phases such as gibbsite (γ-Al(OH)₃) and bayerite (α-Al(OH)₃). This method involves introducing seed crystals into a supersaturated sodium aluminate solution to induce and promote crystallization. researchgate.net
The addition of seeds reduces the induction period for nucleation and enhances the conversion of aluminum hydroxide (B78521) precipitation. ball-mill-classifiers.com By increasing the seed ratio, crystal growth becomes the dominant mechanism over agglomeration, leading to an increase in particle size. acs.org The type of seed material can also influence the final crystalline product. For example, seeding with gibbsite can favor the formation of gibbsite crystals. nih.gov The presence of bayerite can act as a binder, causing gibbsite particles to agglomerate. nih.gov However, at higher temperatures, bayerite may dissolve, leading to the breakdown of these agglomerates. nih.gov
Template-Assisted and Self-Assembly Strategies for Structured Hydroxy-Aluminum Polymers
Advanced synthesis strategies involving templates and self-assembly are employed to create highly structured hydroxy-aluminum polymers with controlled porosity and morphology.
Template-assisted synthesis utilizes a sacrificial template, such as carbon colloids, to direct the formation of porous structures. rsc.org For example, highly porous aluminum hydroxide gels can be prepared through the hydrolysis of aluminum sulfate in the presence of a mineralizer, where the hydrolysis pH affects the crystal morphology, surface area, and pore volume. semanticscholar.org Another approach involves the synthesis of aluminum hydr(oxide) material within a porous medium, such as an ion-exchange resin, at low temperatures. google.com
Self-assembly strategies leverage the intrinsic properties of molecules to spontaneously form ordered structures. An example is the self-assembly of fatty acids on an aluminum oxy-hydroxide surface, which can guide the formation of highly ordered nanostructures. acs.org Similarly, the self-assembly of aluminum nanoparticles into a three-dimensional porous membrane has been demonstrated for creating plasmonic absorbers. nju.edu.cn
Mechanochemical Approaches in this compound Synthesis
Mechanochemical synthesis is a solvent-free or minimal-solvent method that uses mechanical energy, such as grinding or ball milling, to induce chemical reactions and structural transformations in solid reactants. bibliotekanauki.pl This approach can be used to synthesize hydroxy-aluminum polymers and modify their properties.
The mechanical activation of a mixture of aluminum hydroxide and other reactants in a planetary ball mill can lead to the formation of layered magnesium-aluminum hydroxides. harvard.edu The duration of ball milling of aluminum hydroxide has a significant effect on its physical properties; longer milling times result in finer particles, smaller average particle size, and a larger specific surface area. sd-avant.com This increased surface energy enhances the material's adsorption capabilities. sd-avant.com Mechanochemical methods can also be used to synthesize amorphous aluminum compounds. mdpi.com This technique offers a green chemistry approach to polymer synthesis by reducing solvent consumption and can provide access to novel structures.
Advanced Characterization Methodologies for Structural and Speciation Elucidation of Hydroxy Aluminum Polymers
Spectroscopic Techniques for Polymeric Aluminum Species Analysis
Spectroscopic methods are indispensable for probing the local chemical environments and bonding within hydroxy-aluminum polymers. These techniques offer detailed information on coordination, speciation, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, is a powerful tool for identifying and quantifying different aluminum species in solution and the solid state. The Al13 Keggin polycation, a prominent species in partially neutralized aluminum solutions, has been extensively studied using this technique. The 27Al NMR spectrum of the Al13 Keggin structure is characterized by a sharp resonance peak corresponding to the central tetrahedrally coordinated aluminum (AlO4) and a broader resonance from the twelve octahedrally coordinated aluminum atoms (AlO6) in the outer shell. pnas.org
The chemical shift of the central tetrahedral Al in the ε-Al13 cluster is highly symmetric, leading to weak quadrupolar coupling and favorable relaxation times for detailed NMR studies. nih.gov For instance, in the γ-Al13 Keggin cluster, the isotropic chemical shift of the single tetrahedral site is approximately 75.7 ppm. acs.orgdiva-portal.org The octahedral aluminum atoms exhibit a range of isotropic chemical shifts, typically between +7 to +11 ppm, with quadrupolar coupling constants (CQ) in the range of 6–7.5 MHz. acs.orgdiva-portal.org The deprotonation of a terminal water ligand to form a hydroxyl group can cause a significant reduction in the 27Al CQ, resulting in a distinct, narrower peak for that specific octahedral aluminum site. acs.orgdiva-portal.org
Advanced techniques like 27Al multiple-quantum magic-angle spinning (MQMAS) NMR, in conjunction with density functional theory (DFT) calculations, have enabled the resolution and assignment of all 13 aluminum positions within the Al13 cluster. acs.orgresearchgate.net These studies provide a detailed spectroscopic signature that can be correlated with the degree of hydrolysis and the specific isomeric form of the Keggin ion. acs.orgresearchgate.net
| Parameter | Tetrahedral Al (AlO4) | Octahedral Al (AlO6) |
| Isotropic Chemical Shift (ppm) | ~75.7 | +7 to +11 |
| Quadrupolar Coupling Constant (CQ) (MHz) | Weak | 6 - 7.5 |
| Notes | Highly symmetric environment | Broader resonances due to lower symmetry and quadrupolar effects. Deprotonation of terminal water can reduce CQ. |
Table 1: Typical 27Al NMR Parameters for Al13 Keggin Structures
X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for determining the local coordination environment and oxidation state of aluminum atoms. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly informative for elucidating the geometry and speciation of aluminum in hydroxy-aluminum polymers. nih.gov
The Al K-edge XANES spectrum is sensitive to the coordination number and the nature of the coordinating ligands. For instance, tetrahedrally and octahedrally coordinated aluminum can be distinguished based on the position and features of the absorption edge. researchgate.net Kaolinite, which contains only octahedrally coordinated aluminum, shows a single energy signal at 1568 eV, while montmorillonite, with a mix of four- and six-fold coordinated aluminum, exhibits a strong signal at 1568 eV and a weaker signal at 1566 eV, corresponding to octahedral and tetrahedral aluminum, respectively. researchgate.net
Studies on aqueous aluminum complexes with organic ligands have demonstrated that systematic changes in the XANES peak width can be correlated with the ratio of water to organic ligands in the aluminum coordination sphere. nih.gov The use of first-principles calculations and density functional theory (DFT) aids in the interpretation of XANES spectra, allowing for the assignment of pre-edge features to transitions associated with Al 3p orbitals involved in metal-ligand bonding. nih.gov This makes XAS a valuable tool for probing the speciation and structure of aluminum in complex polymeric systems. nih.govuri.edu
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the chemical bonds present in hydroxy-aluminum polymers. These techniques are particularly useful for identifying and characterizing hydroxyl groups and Al-O bonds. metrohm.com
In IR spectroscopy, the stretching vibrations of Al-O bonds are typically observed in the low-frequency region. nih.gov The presence of metalloxane bonds (Al-O-Si), for example, can be identified in the 1100–950 cm-1 region. mdpi.com The various configurations of hydroxyl groups on aluminum oxide surfaces, including isolated and associated groups, give rise to distinct IR absorption peaks. mdpi.com For instance, major absorbance peaks in the -OH region (3800–3000 cm-1) can be attributed to surface (>3500 cm-1) and bulk ( <3500 cm-1) hydroxyl stretching modes. mdpi.com
Raman spectroscopy is also highly sensitive to molecular structure and functional groups. metrohm.com It can be used to identify different polymorphs of aluminum-containing compounds, as demonstrated by studies on aluminum tris(8-hydroxyquinoline) (Alq3). qmul.ac.uk Both Raman and IR spectroscopy are non-destructive techniques that require minimal sample preparation, making them suitable for the analysis of a wide range of polymeric materials. metrohm.com
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique |
| Surface -OH stretching | >3500 | IR |
| Bulk -OH stretching | <3500 | IR |
| Al-O-Si stretching | 1100-950 | IR |
| Al-O stretching | Low-frequency region | IR, Raman |
| Al-OH bending | - | IR |
Table 2: Spectroscopic Signatures of Key Bonds in Hydroxy-Aluminum Systems
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects materials with unpaired electrons. wikipedia.org It is highly sensitive for the identification and characterization of paramagnetic centers, such as free radicals or transition metal ions, which may be present in hydroxy-aluminum polymers. chromnet.netwisc.edu
While hydroxy-aluminum polymers themselves are not inherently paramagnetic, ESR can be employed to study radical reactions that may occur during their synthesis, degradation, or interaction with other substances. researchgate.net For instance, radicals produced by exposure to high-energy radiation can be identified and studied by ESR. chromnet.net The technique can provide information on the composition, structure, and quantity of radical intermediates. taylorfrancis.com
ESR spectroscopy can be applied to systems in solid, liquid, or gaseous states. wikipedia.org However, for studying reactions in liquids, the concentration of free radicals must be above the detection limit of the spectrometer. In some cases, reactions are slowed down by studying samples at cryogenic temperatures to facilitate detection. wikipedia.org
Scattering and Diffraction Methodologies for Polymeric Aluminum Structures
Scattering and diffraction techniques are essential for characterizing the larger-scale structure and morphology of hydroxy-aluminum polymers, providing information on the size, shape, and arrangement of polymer aggregates.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale morphology of polymers. vt.edu It provides information on the size, shape, and characteristic distances of macromolecules and aggregates in the colloidal size range. ou.eduresearchgate.net
SAXS has been successfully applied to study aqueous solutions of poly(aluminum hydroxychloride), revealing that these systems can be composed of nanoparticles of different sizes. researchgate.net Through SAXS analysis, it is possible to determine key structural parameters such as the radius of gyration, characteristic size, specific surface area, and fractal dimensions of the polymer aggregates. researchgate.net For some aluminum polymers, SAXS studies have suggested a fractal-like internal structure. researchgate.net
The interpretation of SAXS data involves analyzing the intensity of scattered X-rays as a function of the scattering angle. ou.edu While a SAXS pattern does not directly provide a morphological image, modeling of the scattering data can yield detailed information about the aggregate structure. ou.edunih.gov
| Parameter | Information Obtained from SAXS |
| Radius of Gyration (Rg) | A measure of the overall size of the polymer aggregate. |
| Characteristic Size | The average size of the scattering particles. |
| Specific Surface Area | The total surface area of the particles per unit volume. |
| Fractal Dimension | Describes the complexity and space-filling properties of the aggregates. |
| Shape | Information on the overall shape of the aggregates (e.g., spherical, rod-like). |
Table 3: Morphological Parameters Determined by SAXS for Polymer Aggregates
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray Diffraction (XRD) is a critical analytical technique for distinguishing between crystalline and amorphous structures within hydroxy-aluminum polymers. The fundamental principle of XRD lies in the elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. Crystalline materials, characterized by long-range atomic order, produce sharp, intense diffraction peaks at specific angles (2θ). These peaks correspond to the constructive interference of X-rays scattered by well-defined crystal planes, as described by Bragg's Law. In contrast, amorphous materials lack this long-range order, resulting in broad, diffuse humps in the XRD pattern. Many hydroxy-aluminum polymer systems are semi-crystalline, containing both ordered crystalline domains and disordered amorphous regions. Their XRD patterns are consequently a superposition of sharp peaks on a broad amorphous halo.
The degree of crystallinity is a crucial parameter influencing the material's properties. In the context of hydroxy-aluminum polymers, the synthesis conditions, particularly the mole ratio of hydroxide (B78521) to aluminum (OH/Al), play a decisive role in determining the final phase composition. Studies have shown that at lower OH/Al ratios (e.g., ≤ 2.75), the resulting products are often basic aluminum salts that are amorphous to X-rays. These amorphous precipitates form because the positively charged hydroxy-aluminum polymers repel each other and are joined by counter-anions, leading to a disordered, highly hydrated state. Conversely, at higher OH/Al ratios (e.g., ≥ 3.0), the net positive charge per aluminum atom is neutralized. This allows the polymers to cluster, dehydrate, and organize into crystalline aluminum hydroxide structures, such as bayerite, nordstrandite, or gibbsite, which are readily identifiable by their characteristic sharp XRD peaks.
Table 1: Influence of OH/Al Ratio on the Phase Composition of Hydroxy-Aluminum Products as Determined by XRD
| OH/Al Mole Ratio | Observed Phase(s) | XRD Pattern Characteristics | Reference |
|---|---|---|---|
| ≤ 2.75 | X-ray Amorphous Basic Aluminum Salts | Broad, diffuse hump; absence of sharp peaks. | nih.govresearchgate.net |
| ≥ 3.0 | Crystalline Al(OH)₃ (e.g., Bayerite, Nordstrandite, Gibbsite) | Sharp, well-defined diffraction peaks characteristic of the specific crystalline phase. | nih.govresearchgate.net |
Neutron Scattering for Hydroxyl Group Localization
Neutron scattering, particularly Inelastic Neutron Scattering (INS), is a uniquely powerful technique for probing the structure and dynamics of hydrogen-containing materials like hydroxy-aluminum polymers. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. The neutron scattering cross-section is highly sensitive to isotopes, and crucially, hydrogen (¹H) has a very large incoherent scattering cross-section. This makes neutrons an exceptional probe for locating hydrogen atoms and studying their vibrational dynamics, even in complex matrices.
In the context of hydroxy-aluminum polymers, INS can provide detailed information on the localization and bonding environment of hydroxyl (OH) groups. The technique measures the energy transferred between a neutron and the sample, which corresponds to the vibrational energies of the atoms. By analyzing the resulting vibrational spectrum, which is effectively a hydrogen-projected density of states, researchers can gain insight into the local environment of the protons in the OH groups. This information is critical for understanding the structure of different polymer species, the nature of hydrogen bonding between polymer chains and with water molecules, and the transformation mechanisms between different phases. For instance, INS has been successfully used to probe hydrogen-hydrogen distances and vibrational states in metal hydrides, demonstrating its capability to measure interatomic details that are challenging to resolve with other methods. nih.gov This capability is directly transferable to studying the arrangement and bonding of hydroxyl groups that are fundamental to the structure of hydroxy-aluminum polymers.
Electron Microscopy Techniques for this compound Morphological Assessment
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers unparalleled resolution for the direct visualization of the internal structure and nanoscale morphology of hydroxy-aluminum polymers. acs.org In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, allowing for the imaging of features at the sub-nanometer level. acs.org This technique is indispensable for elucidating the size, shape, and aggregation state of individual polymer species.
A prominent application of TEM in this field is the characterization of polyaluminum chloride (PAC) solutions, which contain various hydroxy-aluminum species. Of particular importance is the ε-Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. This nano-sized polycation is a key component in many PAC coagulants. TEM analysis has been used to identify and characterize these nano-Al₁₃ species, revealing their size and state of aggregation, which are critical to their performance in applications such as water treatment. nih.gov By directly imaging these nanostructures, TEM provides crucial validation for speciation data obtained from other methods like NMR and helps to understand how different synthesis parameters affect the formation and stability of these polymeric clusters.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a vital tool for assessing the surface topography and micromorphology of solid or aggregated hydroxy-aluminum polymers. specificpolymers.compaint.org In SEM, a focused beam of electrons scans the surface of a bulk sample, generating various signals—primarily secondary and backscattered electrons—that are used to create a three-dimensional-like image of the surface. This technique provides valuable information on particle shape, size distribution, surface texture, and the aggregation of primary particles into larger flocs or clusters. researchgate.netmdpi.com
Table 2: Comparison of Electron Microscopy Techniques for this compound Analysis
| Technique | Primary Information Obtained | Typical Resolution | Key Application for Hydroxy-Aluminum Polymers |
|---|---|---|---|
| TEM | Internal nanostructure, size and shape of primary polymer clusters (e.g., Al₁₃), crystallinity. | Sub-nanometer | Direct visualization and size measurement of individual nano-Al₁₃ polycations. nih.gov |
| SEM | Surface topography, particle/aggregate morphology, floc structure, and texture. | 1-10 nm | Assessing the surface morphology and aggregation of solid precipitates and flocs. researchgate.netresearchgate.net |
Chromatographic and Electrophoretic Separation Techniques for Polymer Size and Charge Distribution
Size Exclusion Chromatography (SEC) for Polymer Size Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatographic technique for determining the size and molecular weight distribution of polymers in solution. specificpolymers.compaint.orgpaint.org The separation mechanism is based on the hydrodynamic volume of the polymer molecules. paint.org The process involves passing the polymer solution through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to varying extents, increasing their path length and causing them to elute later. bitesizebio.com
Table 3: Representative Hydroxy-Aluminum Species and Their Elution Behavior in SEC
| Polymer Species | Relative Size / Hydrodynamic Volume | Expected SEC Elution Order |
|---|---|---|
| Large Aggregates / Colloidal Particles | Largest | First (earliest elution time) |
| Al₁₃ Polycations (e.g., [Al₁₃O₄(OH)₂₄]⁷⁺) | Intermediate | Intermediate elution time |
| Small Polymers (e.g., Dimers, Trimers) | Small | Late elution time |
| Monomeric Aluminum Species (e.g., [Al(H₂O)₆]³⁺) | Smallest | Last (latest elution time) |
Theoretical Frameworks and Computational Modeling of Hydroxy Aluminum Polymers
Quantum Chemical Approaches to Aluminum Hydrolysis and Polymerization Pathways
Quantum chemical methods are fundamental to understanding the initial steps of hydroxy-aluminum polymer formation: the hydrolysis of the aluminum ion and subsequent polymerization. These ab initio and Density Functional Theory (DFT) calculations provide a molecular-level view of reaction mechanisms.
Researchers have employed DFT, often at levels like B3LYP/6-31G(d,p), to investigate the hydrolysis and polymerization of aluminum compounds such as aluminum alkoxides. researchgate.net Such studies have shown that the initial hydrolysis of monomers and oligomers is generally energetically favorable in both neutral and alkaline solutions. researchgate.net Calculations of potential energy surfaces help map out the reaction coordinates, identifying transition states and energy barriers for each step. For instance, studies on the hydrolysis of Al(OC₃H₇)₃ have revealed that under alkaline conditions, oligomerization (the linking of a few monomer units) is more likely to occur than further hydrolysis due to high energy barriers for subsequent hydrolysis steps. researchgate.net
The pathway of polymerization is heavily influenced by reaction conditions. Computational models have helped to rationalize different polymerization frameworks, such as the "Core-links" and "Cage-like" models. illinois.edu The rate of neutralization is a critical factor; quantum chemical insights help explain why slow neutralization rates favor the formation of stable, cage-like structures like the Keggin-ion (Al₁₃), while rapid neutralization can lead to the formation of amorphous aluminum hydroxide (B78521) precipitates. illinois.edu These models clarify how specific polymeric species, which are important as coagulants, are formed. ciac.jl.cn
Molecular Dynamics Simulations of this compound Growth, Aggregation, and Interfacial Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing for the study of larger systems and longer timescales than quantum methods. researchgate.net This approach is particularly suited for investigating the growth of polymers, their aggregation into larger clusters, and their interactions with surfaces and other molecules.
Car-Parrinello molecular dynamics (CPMD), a method that combines DFT with molecular dynamics, has been used to study the structure and stability of small aluminum chlorohydrate polymers in aqueous solutions. researchgate.net Simulations lasting several picoseconds have shown that gas-phase optimized structures, such as dimers and hexamers, remain stable in a water environment. researchgate.net These simulations reveal that aluminum can adopt different coordination numbers, with five-fold coordination being a preferred state in some aqueous environments. researchgate.net
MD simulations are also crucial for understanding how polymer chains interact and aggregate. These models can predict structural properties like the radius of gyration, which indicates how compact or extended a polymer is. mdpi.com In complex systems, simulations can reveal the driving forces for aggregation, such as hydrophobic interactions that may cause certain parts of polymer structures to form a core, while hydrophilic components remain on the exterior, interacting with water. e3s-conferences.org For hydroxy-aluminum polymers, MD can model how these species cluster together, how they interact with natural organic matter in water treatment, or how they bind to biological molecules. For example, simulations of Al(III) binding to peptides show that the ion strongly coordinates with acidic residues, influencing the peptide's secondary and tertiary structure. nih.gov
Density Functional Theory (DFT) Calculations for Al-O-H Bonding, Stability, and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the fundamental properties of hydroxy-aluminum polymers due to its balance of accuracy and computational efficiency. q-chem.com It is used to calculate the electronic structure, which in turn determines the nature of chemical bonds and the stability of molecules.
DFT calculations, using functionals like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), are employed to determine optimized geometries, including bond lengths and angles for Al-O and O-H bonds. mdpi.commdpi.com Studies on aluminum hydroxides like Al(OH)₃ show that DFT can accurately model their layered crystal structures, where hydrogen bonds provide significant interlayer binding. mdpi.com The theory can also predict the stability of different forms (polymorphs) by calculating their total energies. For instance, DFT has been used to address the stability and bonding in various phases of aluminum hydride (AlH₃). researchgate.net
Electronic structure calculations also provide insights into the chemical reactivity of these polymers. By analyzing the partial density of states (PDOS), researchers can understand the contribution of different atomic orbitals (e.g., Al 3p, O 2p) to the bonding. mdpi.comresearchgate.net These calculations can reveal the band gap of a material, which is the energy difference between the valence and conduction bands, a key property for electronic and photocatalytic applications. mdpi.comresearchgate.net DFT has been shown to consistently under-bind dimers of aluminum compounds relative to their monomers, indicating that the choice of functional can be critical for accurately predicting binding energies. acs.org
Below is a table summarizing typical data obtained from DFT calculations for aluminum compounds.
| Property | Method/Functional | System | Finding |
| Geometry | BLYP | Dimethylaluminum Hydride (Dimer) | Al-H-Al bridge angle calculated to be similar to alane. acs.org |
| Electronic Structure | PBE (GGA) | Aluminum Hydroxide (Al(OH)₃) | An isolated single layer has a reduced band gap compared to the bulk material due to surface states. mdpi.com |
| Stability | DFT Total Energy | Al(OH)₃ | Exfoliation energy (to peel a single layer from bulk) calculated as 43.3-45.3 meV/Ų. mdpi.com |
| Bonding | DFT | α-AlH₃ | Analysis of bond overlap population (BOP) and density of states indicates covalent character in Al-H bonds. researchgate.net |
Speciation Modeling of Aluminum in Aqueous Systems and Polymer Formation Equilibria
Speciation modeling uses thermodynamic equilibrium constants to predict the distribution of different chemical species in a solution under specific conditions such as pH, temperature, and the concentration of aluminum and other ions. acs.org This modeling is crucial for understanding the formation of hydroxy-aluminum polymers in complex aqueous environments, from natural waters to biological systems. ciac.jl.cnunime.it
The core of speciation modeling is a database of thermodynamic stability constants for all relevant complexes and solids. researchgate.net For aluminum, this includes mononuclear species like [Al(OH)]²⁺ and [Al(OH)₄]⁻, various polynuclear hydroxy-aluminum polymers, and complexes with other ligands like citrate (B86180) or phosphate (B84403). researchgate.netunc.edu Computer programs use this data to solve a series of mass balance equations to calculate the equilibrium concentration of each species.
These models are essential for predicting the conditions under which specific polymers, such as the Al₁₃ Keggin-ion, will form and remain stable. illinois.edu They can also predict when aluminum will precipitate out of solution as solid aluminum hydroxide, Al(OH)₃. illinois.edu However, the accuracy of these models is highly dependent on the quality of the thermodynamic data. There can be significant variation in the reported stability constants for aluminum complexes, which introduces uncertainty into the model predictions. researchgate.netnih.gov
Equilibrium models have been successfully used to describe aluminum speciation in various systems. For example, a model for aluminum in blood serum predicted that over 80% is bound to the protein transferrin, with the remainder existing as low-molecular-weight complexes with phosphate and citrate. nih.gov Such models are invaluable for predicting the bioavailability and potential toxicity of aluminum, as the chemical species determines its ability to interact with biological systems. unc.edu
The table below illustrates a simplified output from a speciation model, showing how the dominant form of mononuclear aluminum changes with pH.
| pH | Dominant Mononuclear Species | Approximate Percentage |
| 3 | [Al(H₂O)₆]³⁺ | >95% |
| 5 | [Al(OH)]²⁺ / [Al(OH)₂]⁺ | Varies, polymerization begins |
| 7 | Al(OH)₃ (solid precipitate) | Dominant as solubility is minimal |
| 9 | [Al(OH)₄]⁻ | >90% |
Mechanisms of Interaction and Reactivity of Hydroxy Aluminum Polymers
Adsorption Mechanisms of Inorganic and Organic Species onto Hydroxy-Aluminum Polymer Surfaces
The adsorption of substances onto the surface of hydroxy-aluminum polymers is a primary mechanism of interaction. This process involves the adherence of molecules or ions from a solution to the solid surface of the polymer. jianhengchem.com The effectiveness of this adsorption is driven by a combination of chemical and physical forces. The hydrolysis of these polymers in water results in the formation of various aluminum hydroxide (B78521) species and polyhydroxy aluminum complexes that are crucial to the adsorption process. jianhengchem.com
One of the key chemical adsorption mechanisms is ligand exchange, where functional groups on the surface of the this compound are replaced by adsorbing species (anions or organic molecules). The surfaces of these polymers are rich in hydroxyl groups (-OH). These hydroxyl groups can be exchanged with other ligands, such as fluoride (B91410) or phosphate (B84403) ions, leading to the formation of stable inner-sphere complexes on the polymer surface. researchgate.nettandfonline.comnih.gov This process is a form of chemisorption, involving the formation of chemical bonds between the adsorbate and the polymer surface.
Research on the adsorption of various proteins onto aluminum hydroxide has shown that ligand exchange plays a significant role, with the capacity for this interaction depending on the specific protein's structure and available functional groups. nih.gov Similarly, in the removal of fluoride from water, the aluminum hydroxyl groups (Al-OH) on the polymer surface are instrumental, indicating a ligand-exchange mechanism is at play. researchgate.nettandfonline.com This direct bonding results in strong and often irreversible adsorption of the target species.
Electrostatic interaction is a fundamental mechanism governing the interaction between hydroxy-aluminum polymers and charged particles. In aqueous solutions, these polymers hydrolyze to form a variety of positively charged polynuclear species, such as Al³⁺, Al(OH)₂⁺, and more complex polycations like Al₁₃(OH)₃₄⁵⁺. jianhengchem.comjianhengchem.com Many colloidal and suspended particles found in natural waters, as well as organic macromolecules, carry a negative surface charge. jianhengchem.com
The positively charged aluminum species are electrostatically attracted to these negatively charged surfaces. iwaponline.com Upon adsorption, they neutralize the negative charge of the particles. jianhengchem.comresearchgate.net This process, known as charge neutralization, reduces the electrostatic repulsion that keeps the particles suspended and stable, allowing them to approach each other and aggregate. jianhengchem.comjinhetec.com The effectiveness of charge neutralization is influenced by the basicity of the polymer, which affects the distribution of positive charges and the degree of polymerization. yuncangchemical.com This mechanism is a cornerstone of coagulation processes in water treatment. jianhengchem.commdpi.comslideshare.net
The equilibrium and rate of adsorption onto hydroxy-aluminum polymers are described by adsorption isotherms and kinetic models, respectively. Adsorption isotherms model the relationship between the concentration of a substance in solution and the amount adsorbed onto the polymer surface at a constant temperature.
Commonly used models include the Langmuir and Freundlich isotherms. allen.inyoutube.com
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. youtube.commdpi.com
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. youtube.comekb.egncsu.edu
Studies have shown that the adsorption of different species can be described by different models. For instance, the adsorption of certain heavy metal ions onto soils amended with polyaluminum chloride residuals was well-described by the Langmuir model. iwaponline.com In contrast, fluoride adsorption onto a composite of poly-aluminum chloride sludge was better fitted by the Freundlich model. researchgate.nettandfonline.com
Adsorption kinetics describe the rate at which a substance is removed from solution. Pseudo-first-order and pseudo-second-order models are frequently used. The pseudo-second-order model often provides a better fit for chemisorption processes, suggesting that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. iwaponline.commdpi.com Kinetic studies of fluoride adsorption have indicated that the process follows pseudo-second-order kinetics well. researchgate.net
| Adsorbate | Adsorbent Material | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|---|
| Phosphate | MgAlFe-Layered Double Hydroxides | Langmuir | Pseudo-First-Order | mdpi.com |
| Fluoride | Sodium Alginate Coated PAC Sludge | Freundlich | Pseudo-Second-Order | researchgate.net |
| Lead (Pb(II)) | Polystyrene/AlOOH Hybrid | Toth | Pseudo-Second-Order | mdpi.com |
| Copper, Zinc, Cadmium | Soils with PAC-APAM Residuals | Langmuir | Pseudo-Second-Order | iwaponline.com |
Ion Exchange Processes with Hydroxy-Aluminum Polymers
Beyond surface adsorption, hydroxy-aluminum polymers can engage in ion exchange. This is particularly relevant for related structures known as Layered Double Hydroxides (LDHs), which consist of positively charged brucite-like layers and charge-compensating anions in the interlayer space. nih.gov While not all hydroxy-aluminum polymers have a perfectly layered structure, regions of their structure can facilitate the exchange of anions.
In this process, anions present in the solution can diffuse into the interlayer region of the polymer and replace the original charge-compensating anions (e.g., chloride). This mechanism allows for the selective removal of specific anions from a solution. For example, research has demonstrated the successful exchange of carbonate ions in a Zn-Al LDH with sulfate (B86663) ions. rsc.org The strength of the interaction between the anion and the hydroxide layers determines the ease of exchange, with a general sequence suggesting that multivalent ions like phosphate and sulfate are held more strongly than monovalent ions like chloride or nitrate. nih.gov This process of inserting guest molecules between the layers is also known as intercalation. rsc.orgresearchgate.netacs.org
Role of Hydroxy-Aluminum Polymers in Colloid Aggregation and Destabilization
A primary application of hydroxy-aluminum polymers is the destabilization and aggregation of colloidal suspensions. aquavarra.ie Colloids are fine particles that remain suspended in a fluid due to their small size and repulsive surface charges. researchgate.net Hydroxy-aluminum polymers promote the aggregation of these particles into larger, settleable flocs through several distinct mechanisms. slideshare.net
Charge Neutralization : As detailed previously, the highly positive charge of the aluminum polymer species neutralizes the negative charge of the colloids, reducing electrostatic repulsion and allowing van der Waals forces to cause aggregation. jianhengchem.comresearchgate.netmdpi.com This is often the dominant mechanism at lower coagulant doses. jianhengchem.com
Adsorption and Interparticle Bridging : The polymeric nature of these compounds is crucial for the bridging mechanism. The long polymer chains can adsorb onto the surfaces of multiple colloidal particles simultaneously, physically linking them together into a larger aggregate or floc. jianhengchem.comjianhengchem.comaquavarra.ie This is particularly effective for the higher molecular weight polymer species.
Sweep Flocculation (Enmeshment) : At higher concentrations, hydroxy-aluminum polymers can precipitate as amorphous aluminum hydroxide [Al(OH)₃]. jianhengchem.comresearchgate.netmdpi.com As these voluminous, gelatinous precipitates form and settle, they physically entrap or "sweep" colloidal particles from the water. jianhengchem.comresearchgate.net This mechanism is less selective than charge neutralization and can remove a wide range of suspended matter. researchgate.netresearchgate.net
The dominant mechanism depends on factors such as the polymer dosage, the pH of the water, and the characteristics of the colloids being removed. jianhengchem.com
| Mechanism | Description | Typical Conditions | Reference |
|---|---|---|---|
| Charge Neutralization | Positively charged Al polymers adsorb onto and neutralize negatively charged colloids, reducing repulsion. | Low coagulant dosage, optimal pH for charged species. | jianhengchem.commdpi.commdpi.com |
| Interparticle Bridging | Long polymer chains adsorb onto multiple colloids simultaneously, linking them together. | Presence of high molecular weight polymers. | jianhengchem.comjianhengchem.com |
| Sweep Flocculation | Colloids are enmeshed in a settling precipitate of amorphous aluminum hydroxide. | Higher coagulant dosage, pH range favoring Al(OH)₃ precipitation (approx. 6-8). | jianhengchem.comresearchgate.netresearchgate.netnih.gov |
Catalytic Mechanisms and Acid-Base Properties of Hydroxy-Aluminum Polymers
Hydroxy-aluminum polymers possess both acidic and basic properties that can impart catalytic activity. The nature of these properties is linked to the structure of the polymer and the coordination of the aluminum atoms.
Acidic Properties : The aluminum centers (Al³⁺) in the polymer structure can act as Lewis acid sites, meaning they are capable of accepting an electron pair. These sites can interact with and polarize reactant molecules, facilitating various chemical transformations. Additionally, the hydroxyl groups bound to aluminum atoms can act as Brønsted acids , capable of donating a proton (H⁺). The acidity and the ratio of Lewis to Brønsted sites can be influenced by the synthesis conditions and the basicity of the polymer.
Basic Properties : The basicity of polyaluminum chloride is a critical performance indicator, defined as the molar ratio of hydroxyl groups to aluminum ions ([OH⁻]/[Al³⁺]). yuncangchemical.com A higher basicity indicates a higher degree of polymerization and affects the charge distribution of the polymer. yuncangchemical.com The surface hydroxyl groups can also exhibit basic behavior by accepting protons under certain pH conditions. The acid-base properties of related layered double hydroxides have been studied, showing that the most basic sites can be the interlayer anions, while the most acidic sites are the metal cations (like Mg²⁺ or Al³⁺) in the layers. nih.gov These properties allow hydroxy-aluminum polymers to catalyze reactions such as hydrolysis and condensation.
Research Applications of Hydroxy Aluminum Polymers in Environmental Engineering and Catalysis Mechanism Focused
Sorption-Based Environmental Remediation Utilizing Hydroxy-Aluminum Polymers
The efficacy of hydroxy-aluminum polymers in environmental remediation is largely attributed to their strong sorption capabilities for a wide range of contaminants. The high density of hydroxyl functional groups on the polymer surface provides active sites for binding pollutants through various interaction mechanisms.
Hydroxy-aluminum polymers remove heavy metal ions from water through a combination of physical and chemical processes. mdpi.com The primary mechanisms include electrostatic attraction, ion exchange, surface complexation, and precipitation. mdpi.comresearchgate.net Initially, positively charged metal cations are drawn to the negatively charged surface of the polymer (at pH values above its point of zero charge). mdpi.com This is often followed by more specific interactions.
Ion Exchange: Cations present in the polymer structure can be exchanged for heavy metal ions from the solution. This process is driven by the relative affinity of the polymer for different metal ions and their respective concentrations. mdpi.com
Surface Complexation: The hydroxyl groups (-OH) on the surface of the polymer act as Lewis bases, donating electron pairs to form coordinate bonds with heavy metal ions (Lewis acids). This results in the formation of stable inner-sphere or outer-sphere surface complexes. mdpi.com The formation of these complexes is a key factor in the high efficiency of heavy metal removal. nih.gov
Precipitation: At localized areas on the polymer surface where the pH is sufficiently high, heavy metals can precipitate as hydroxides or carbonates. The polymer surface acts as a nucleation site for this precipitation. mdpi.com
Table 1: Key Mechanisms of Heavy Metal Ion Removal by Hydroxy-Aluminum Polymers
| Mechanism | Description | Relevant Factors |
| Electrostatic Attraction | Attraction between positively charged metal ions and a negatively charged polymer surface (at pH > pHzpc). mdpi.com | Surface charge of the polymer, pH of the solution, ionic strength. mdpi.com |
| Ion Exchange | Replacement of exchangeable cations on the polymer with heavy metal ions from the solution. mdpi.com | Concentration of competing ions, affinity of the polymer for specific metals. |
| Surface Complexation | Formation of coordinate bonds between surface hydroxyl groups and metal ions, forming inner-sphere or outer-sphere complexes. mdpi.com | Density and type of surface functional groups, pH, metal ion chemistry. |
| Surface Precipitation | Nucleation and growth of metal hydroxide (B78521) or carbonate precipitates on the polymer surface. mdpi.com | Local pH at the polymer-water interface, solubility product of the metal hydroxide/carbonate. |
Hydroxy-aluminum polymers are particularly effective at sequestering negatively charged oxyanions due to their positively charged surface and the reactivity of their surface hydroxyl groups. The primary mechanisms are anion exchange and ligand exchange. nih.gov
Anion Exchange: In this process, anions that are loosely bound to the positively charged polymer surface (such as chloride or sulfate) are exchanged for target oxyanions like phosphate (B84403), arsenate, or fluoride (B91410) from the solution. This results in the formation of outer-sphere surface complexes where the oxyanion is held by electrostatic forces. nih.govresearchgate.net
Ligand Exchange: This mechanism involves a more direct and stronger interaction where the oxyanion displaces one or more hydroxyl groups from the aluminum centers on the polymer surface to form a direct covalent bond. nih.gov This process, leading to the formation of inner-sphere surface complexes, is considered the dominant mechanism for the strong binding of oxyanions like phosphate and arsenate. researchgate.netnih.gov The specific type of complex formed (e.g., monodentate or bidentate) depends on the structure of the oxyanion and the arrangement of hydroxyl groups on the polymer surface. nih.gov
The efficiency of oxyanion removal is influenced by factors such as pH, the presence of competing anions, and the specific chemical properties of the oxyanion, such as its charge and molecular structure. nih.gov For instance, tetrahedral oxyanions like arsenate often show a higher affinity for binding compared to trigonal pyramid structures. nih.gov
Hydroxy-aluminum polymers can act as catalysts in Advanced Oxidation Processes (AOPs), particularly in photo-Fenton type reactions, to degrade persistent organic pollutants. core.ac.uk The mechanism hinges on the ability of the aluminum centers within the polymer structure to facilitate the generation of highly reactive hydroxyl radicals (•OH). core.ac.uk
Catalytic Activity of Hydroxy-Aluminum Polymers in Organic Transformations
The chemical properties of hydroxy-aluminum polymers, particularly their surface acidity and ability to act as a stable support, make them valuable in heterogeneous catalysis.
The surface of hydroxy-aluminum polymers possesses both Lewis and Brønsted acid sites, as well as basic sites, making them effective acid-base catalysts. researchgate.netresearchgate.net
Lewis Acid Sites: These are coordinatively unsaturated aluminum ions (Al³⁺) on the polymer surface that can accept an electron pair. They play a crucial role in catalyzing a variety of organic reactions, such as Friedel-Crafts alkylations, acylations, and isomerization reactions, by polarizing carbonyl groups or activating other functional groups. researchgate.net
Brønsted Acid Sites: These arise from surface hydroxyl groups that can donate a proton. The acidity of these protons is influenced by the coordination environment of the aluminum atom to which they are attached. These sites are active in reactions like dehydration, cracking, and esterification. researchgate.net
Basic Sites: Surface hydroxyl groups can also act as Brønsted bases by accepting a proton, while surface oxide ions (O²⁻) can function as Lewis bases. These basic sites can catalyze reactions such as aldol (B89426) condensation and dehydrogenation.
The distribution and strength of these acid and base sites can be tailored during the synthesis of the polymer, allowing for the optimization of its catalytic activity and selectivity for specific organic transformations. researchgate.netacs.org
Anchoring and Stabilization: The high surface area and porous structure of the polymer provide a platform for the high dispersion of metal nanoparticles, preventing their aggregation or sintering during catalytic reactions, which would otherwise lead to a loss of active surface area and catalytic activity. researchgate.netresearchgate.net The surface functional groups (primarily hydroxyls) act as anchor sites, chemically binding the nanoparticles to the support. acs.org
Metal-Support Interactions: The support can electronically modify the metal nanoparticles, a phenomenon known as the Strong Metal-Support Interaction (SMSI). researchgate.net This involves charge transfer between the support and the metal, which can alter the electronic properties of the metal nanoparticles and, consequently, their catalytic activity and selectivity. researchgate.net For example, the acidic or basic nature of the hydroxy-aluminum support can influence the reaction pathways occurring on the surface of the metal catalyst. researchgate.net
Creation of Bifunctional Catalysts: In some cases, both the support and the metal nanoparticle participate in the catalytic cycle. The hydroxy-aluminum polymer support can catalyze one step of a reaction sequence (e.g., an acid-catalyzed step), while the metal nanoparticle catalyzes another (e.g., a hydrogenation step). This bifunctionality can lead to enhanced reaction rates and selectivities that are not achievable with either component alone. researchgate.net
Table 2: Role of this compound as a Catalyst Support
| Aspect | Function/Mechanism | Impact on Catalysis |
| Dispersion & Stabilization | High surface area and anchor sites prevent nanoparticle aggregation. researchgate.net | Maintains high active surface area, enhances catalyst lifetime and stability. |
| Metal-Support Interaction | Charge transfer and chemical bonding between the polymer and metal nanoparticles. researchgate.net | Modifies the electronic properties of the metal, altering its catalytic activity and selectivity. |
| Bifunctionality | The support itself possesses catalytic sites (e.g., acid sites) that can participate in the reaction. researchgate.net | Enables multi-step reactions on a single catalyst, improving efficiency and product yield. |
| Mass Transfer | The porous structure of the polymer allows for the diffusion of reactants to, and products from, the active sites. mdpi.com | Influences the overall reaction rate by controlling reactant and product transport. |
Coagulation and Flocculation Mechanisms in Water Treatment Processes (Focus on chemical principles)
Hydroxy-aluminum polymers are extensively utilized as coagulants in water and wastewater treatment due to their high efficiency in removing suspended solids, colloids, and certain dissolved organic matter. shanghaichemex.com The coagulation-flocculation process involves the destabilization of charged particles, leading to their aggregation into larger flocs that can be easily separated from the water. The chemical principles governing these mechanisms are complex and are largely influenced by the speciation of the hydroxy-aluminum polymers in the aqueous environment.
Charge Neutralization and Bridging Mechanisms
The primary mechanisms through which hydroxy-aluminum polymers destabilize contaminants are charge neutralization and bridging.
Charge Neutralization: Colloidal particles in water typically possess a negative surface charge, which creates repulsive forces that prevent them from aggregating and settling. mrwa.com Hydroxy-aluminum polymers, which are cationic, neutralize this negative charge upon their introduction into the water. nbinno.com This reduction in electrostatic repulsion allows the van der Waals forces of attraction to predominate, enabling the particles to come closer and form microflocs. mrwa.comnbinno.com The high positive charge of some polymeric aluminum species makes them particularly effective at charge neutralization. cymitquimica.com
Bridging Mechanism: In addition to charge neutralization, the long-chain polymeric nature of hydroxy-aluminum species facilitates a bridging mechanism. These polymer chains can adsorb onto the surfaces of multiple colloidal particles simultaneously, creating physical bridges between them. nbinno.com This action effectively pulls the particles together, forming larger, more robust flocs. nbinno.com The bridging mechanism is particularly significant for the removal of larger suspended particles and can lead to the formation of denser flocs that settle more rapidly. researchgate.net
The interplay between charge neutralization and bridging is a key factor in the efficiency of hydroxy-aluminum polymers as coagulants.
| Mechanism | Description | Primary Target Particles | Resulting Floc Characteristics |
|---|---|---|---|
| Charge Neutralization | Neutralization of the negative surface charge of colloids by cationic hydroxy-aluminum species, reducing electrostatic repulsion. mrwa.comnbinno.com | Fine colloidal particles, dissolved organic matter. | Formation of small, dense microflocs. |
| Bridging | Adsorption of long-chain hydroxy-aluminum polymers onto multiple particles, physically linking them together. nbinno.com | Larger suspended particles. | Formation of large, strong, and rapidly settling macroflocs. nbinno.comresearchgate.net |
Speciation Impact on Flocculation Efficiency
The speciation of hydroxy-aluminum polymers, which refers to the distribution of different aluminum-hydroxy complexes, has a profound impact on their flocculation efficiency. The hydrolysis of aluminum ions in water is a complex process that leads to the formation of various monomeric and polynuclear species. taylorfrancis.comsswm.info The effectiveness of the coagulation process is strongly dependent on the specific aluminum species present. nycu.edu.tw
Two of the most studied and effective polynuclear aluminum species are the Keggin-ion [AlO4Al12(OH)24(H2O)12]7+, commonly referred to as Al13, and a larger polymer, Al30. sswm.inforesearchgate.net These species exhibit high positive charges and stable structures, making them highly efficient in charge neutralization. rsc.org
Research has shown that polyaluminum coagulants with a high content of Al13 or Al30 exhibit superior coagulation performance compared to traditional aluminum salts. researchgate.netnih.gov For instance, a polyaluminum coagulant with a high Al30 content was found to be effective over a broader dosage and pH range than a coagulant rich in Al13. nih.gov The Al30 species is credited with a strong floc formation capacity, leading to more effective turbidity removal. nih.gov
The distribution of these species is influenced by factors such as the basicity (OH/Al molar ratio) of the coagulant solution and the pH of the water being treated. atamanchemicals.com With increasing alkalinity, polymeric hydroxy-aluminum species like Al13 and Al30 can hydrolyze and convert into amorphous aluminum hydroxide. This transformation can shift the dominant flocculation mechanism from charge neutralization and adsorption to hydrogen bond interactions. researchgate.netnih.gov Studies have indicated that both Al13 and Al30 have a higher binding capacity for proteins and polysaccharides found in extracellular polymeric substances (EPS) in wastewater sludge compared to monomeric aluminum and amorphous aluminum hydroxide. researchgate.netnih.gov
The coagulation efficiency of a polycationic aluminum species is closely related to its content in the coagulant. For instance, in the treatment of highly turbid water, the performance of a laboratory-prepared polyaluminum chloride (PACl) was linked to its high polycationic aluminum (Al13) content. nih.gov However, in the presence of large amounts of organic matter, the enmeshment by amorphous aluminum hydroxide becomes a more dominant and efficient removal mechanism. nih.gov
| Aluminum Species | Key Characteristics | Impact on Flocculation Efficiency | Relevant Conditions |
|---|---|---|---|
| Monomeric Aluminum (e.g., [Al(H2O)6]3+) | Low charge density, less stable. | Lower efficiency in charge neutralization compared to polymeric forms. | Predominant at very low pH. |
| Al13 ([AlO4Al12(OH)24(H2O)12]7+) | High positive charge (+7), stable Keggin structure. rsc.org | Highly effective in charge neutralization and destabilizing colloidal particles. nycu.edu.tw | Effective over a range of pH values, a key component of high-efficiency PACl. researchgate.net |
| Al30 ([Al30O8(OH)56(H2O)26]18+) | Very high positive charge (+18), larger polymeric structure. rsc.org | Excellent coagulation performance, strong floc formation, and effective over a wide pH and dosage range. nih.govresearchgate.net | A highly active species for turbidity removal found in specialized polyaluminum coagulants. nih.gov |
| Amorphous Aluminum Hydroxide (Al(OH)3) | Insoluble precipitate. | Dominant mechanism is "sweep flocculation," where contaminants are enmeshed in the precipitating hydroxide. nycu.edu.tw | Forms at near-neutral pH; can be the result of hydrolysis of polymeric species at higher alkalinity. researchgate.netnih.gov |
Polymer Composites and Hybrid Materials incorporating Hydroxy-Aluminum Polymers
Hydroxy-aluminum polymers are not only used as standalone coagulants but are also incorporated into polymer composites and hybrid materials to enhance their functional properties for various applications. In these materials, the this compound component can impart improved mechanical strength, thermal stability, flame retardancy, and specific chemical functionalities.
The integration of inorganic components like hydroxy-aluminum polymers into a polymer matrix can lead to materials with synergistic properties that are not attainable by the individual components alone. nih.gov For example, aluminum hydroxide is a well-known flame-retardant filler in polymer composites. qingdaopengfeng.com When exposed to heat, it decomposes endothermically, releasing water vapor that cools the material and dilutes flammable gases. qingdaopengfeng.com
In the context of hybrid materials for water treatment, novel composite coagulants have been developed. One such example is the synthesis of a polyaluminum lanthanum silicate (B1173343) (PALS) through co-polymerization. mdpi.com This hybrid material leverages the synergistic effects of its different components to enhance its aggregating ability for wastewater treatment. mdpi.com
Another innovative approach is the creation of hybrid flocculants, such as polyacrylamide-poly aluminum silicate sulfate (B86663) (PAM-PASS). researchgate.netresearchgate.net In this hybrid material, an ionic bond is formed between the aluminum colloid and the polyacrylamide chains, resulting in a flocculant with significantly better performance than its individual components. researchgate.net The silicon and aluminum form an amorphous polymer structure within the hybrid. researchgate.net
The development of polymer nanocomposites also presents opportunities for the application of hydroxy-aluminum polymers. For instance, colloidal aluminum hydroxide nanoparticles have been synthesized for the creation of transparent luminescent polymer nanocomposite films. skku.edu These materials have potential applications as spectral converters.
| Material Type | Hydroxy-Aluminum Component | Polymer Matrix/Other Components | Key Properties/Applications |
|---|---|---|---|
| Flame Retardant Composite | Aluminum Hydroxide | Polyethylene, Polypropylene, Epoxy Resins | Enhanced flame retardancy, smoke suppression. qingdaopengfeng.com |
| Hybrid Coagulant | Polyaluminum Silicate | Lanthanum | Improved coagulation performance in wastewater treatment. mdpi.com |
| Hybrid Flocculant | Poly Aluminum Silicate Sulfate | Polyacrylamide (PAM) | Superior flocculation efficiency compared to individual components for wastewater treatment. researchgate.netresearchgate.net |
| Luminescent Nanocomposite | Colloidal Aluminum Hydroxide Nanoparticles | Ethylene Vinyl Acetate (EVA) Copolymer | Transparent films with luminescent properties for applications like spectral converters. skku.edu |
| Hybrid Composites | Aluminum Hydroxide (ATH) | Palm-based Polyurethane | Studied for compression stress, modulus, thermal conductivity, and acoustic properties. researchgate.net |
Future Research Directions in Hydroxy Aluminum Polymer Chemistry
Development of Novel Synthetic Routes for Tailored Polymer Architectures
Future research is increasingly focused on moving beyond traditional hydrolysis methods to develop sophisticated synthetic routes that allow for the precise tailoring of hydroxy-aluminum polymer architectures. The goal is to control variables such as molecular weight, composition, and structure (e.g., linear, branched, or star-shaped) to dictate the macroscopic properties and functional behavior of the final material. cast-amsterdam.orggoogle.com One promising avenue involves the use of specific reactants to guide the polymerization process. For instance, oligomeric and polymeric aluminum 8-hydroxyquinolines have been synthesized by reacting components like methylaluminoxane (B55162) (MAO), 8-hydroxyquinoline (B1678124) (8-HQ), and triethyl aluminum. nih.govkaist.ac.kr This approach demonstrates a shift towards controlled synthesis that can yield distinct oligomeric or polymeric structures. nih.govkaist.ac.kr
The development of these novel routes is critical for creating polymers with defined architectures, such as block, graft, and star copolymers, which can offer unique properties not achievable with randomly structured polymers. google.com By controlling the synthetic pathway, researchers aim to produce materials designed for specific high-tech applications, including specialty polymer concepts for automation, digitalization, and biomedicine. chemistryviews.org This level of architectural control is a key step in unlocking the full potential of hydroxy-aluminum polymers as "enabling components" for key technologies. chemistryviews.org
Integration of Multi-modal Advanced Characterization Approaches
A significant challenge in this compound chemistry is the inherent complexity and often amorphous nature of these materials, which makes their structural elucidation difficult. researchgate.net Future research will increasingly rely on the integration of multiple advanced characterization techniques to provide a comprehensive understanding of polymer structure across different scales. specialchem.commalvernpanalytical.com
A multi-modal approach combines the strengths of various analytical methods. For example, 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the local chemical environment and coordination of aluminum atoms, such as distinguishing between hexa-, penta-, and tetracoordinated structures. nih.govkaist.ac.krresearchgate.net This can be coupled with Small-Angle X-ray Scattering (SAXS) experiments to analyze larger-scale structures and polymer growth in solution. researchgate.net Further insights into morphology and phase can be gained from Scanning Electron Microscopy (SEM) and X-ray powder diffraction. nih.govkaist.ac.kr The table below outlines key techniques and their contributions to understanding hydroxy-aluminum polymers.
Table 1: Advanced Characterization Techniques for Hydroxy-Aluminum Polymers
| Technique | Information Provided |
|---|---|
| 27Al Nuclear Magnetic Resonance (NMR) | Determines the local chemical environment and coordination state (e.g., tetrahedral, octahedral) of aluminum atoms. kaist.ac.krresearchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Provides information on the size, shape, and growth of polymer clusters and larger assemblies in solution. researchgate.net |
| X-ray Diffraction (XRD) | Analyzes the crystalline or amorphous nature of the polymer structure. kaist.ac.krmalvernpanalytical.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups and bonding within the polymer. specialchem.com |
| Ultrafiltration | Used to separate active polymer species from other hydrolytic products for individual analysis. researchgate.net |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the solid polymer material. kaist.ac.kr |
The future direction lies not just in applying these techniques individually, but in combining them synergistically with computational methods to build complete and accurate structural models. researchgate.net
Advanced Computational Modeling for Predictive Understanding of Polymer Behavior
Computational modeling has emerged as an indispensable tool to navigate the complexity of this compound systems. researchgate.netmdpi.com Future research will leverage advanced computational methods to move from simple characterization support to a predictive understanding of polymer formation and behavior. Methodologies such as ab initio quantum mechanics and Car-Parrinello molecular dynamics simulations are crucial for determining the structures of various aluminum chlorohydrate species, including monomers, dimers, and complex clusters like the Al13 polymer. researchgate.net
These computational approaches allow researchers to investigate phenomena that are difficult to observe experimentally, such as the relative stability of different coordination states and the role of anions like chloride in stabilizing polymer structures. researchgate.net Molecular dynamics simulations can model the behavior of these polymers in aqueous solutions, providing insights into their stability and dynamics. researchgate.netresearchgate.net The integration of high-resolution separation techniques with sophisticated data analysis strategies will be critical. cast-amsterdam.org This interdisciplinary approach, which spans polymer chemistry, analytical science, and computational modeling, offers a powerful framework for unlocking structural insights. cast-amsterdam.org By developing robust models, scientists aim to predict how changes in synthesis conditions (e.g., pH, temperature, precursors) will influence the final polymer architecture and properties, thereby accelerating the rational design of new materials. cast-amsterdam.orgmdpi.com
Exploration of New Catalytic and Environmental Remediation Paradigms
Hydroxy-aluminum polymers possess reactive surface hydroxyl groups and tunable structures that make them promising candidates for advanced applications in catalysis and environmental remediation. usda.govmdpi.com Future research will focus on designing specific polymer structures to create highly efficient and selective materials for these purposes. Their known use as catalyst supports in pillared clays (B1170129) is a foundational concept that can be expanded upon. researchgate.net
In environmental remediation, hierarchical and porous hydroxy-aluminum structures have demonstrated effectiveness as adsorbents for removing pollutants from wastewater. researchgate.net The adsorption capabilities are driven by mechanisms such as electrostatic attraction and hydrogen bonding, which are facilitated by the abundant hydroxyl functional groups. mdpi.com Future work will aim to tailor the polymer's surface area and pore structure to target specific contaminants, such as heavy metals or organic dyes. researchgate.netmdpi.com There is also potential to develop these materials as recyclable adsorbents that can be easily separated from solution. researchgate.net The one-pot synthesis of composites, such as gold nanoparticles within an aluminum hydroxide (B78521) hydrogel, points toward the creation of novel materials with potential applications in catalysis and molecular sensing. researchgate.net
Synergistic Effects in Hybrid this compound Systems
A highly promising direction for future research lies in the development of hybrid systems that combine hydroxy-aluminum polymers with other materials to achieve synergistic effects. This approach has been extensively explored in the field of flame retardancy, where aluminum hydroxide (ATH) is blended with various organic and inorganic compounds. nih.govresearchgate.netmdpi.comresearchgate.net The synergy often arises from the formation of a more stable and reinforced char layer during combustion, which acts as a heat barrier and restricts the diffusion of oxygen and flammable volatiles. researchgate.netresearchgate.net
Research has demonstrated significant improvements in fire safety when ATH is combined with materials such as layered double hydroxides (LDH), nanoclay, ammonium (B1175870) polyphosphate (APP), and magnesium hydroxide. nih.govresearchgate.netresearchgate.net For example, combining MgAlZn-LDH with an organic flame retardant in an epoxy resin matrix led to a 50.9% reduction in the peak heat release rate and a significant increase in char yield. nih.gov Similarly, the substitution of some ATH with nanoclay in EPDM rubber was effective in reducing the peak heat-release rate and smoke density. researchgate.net
Table 2: Synergistic Effects in Hybrid Hydroxy-Aluminum Flame-Retardant Systems
| Polymer Matrix | Hybrid Component(s) | Key Synergistic Outcome | Reference |
|---|---|---|---|
| Epoxy (EP) | MgAlZn-LDH-PMoA + HACP | Peak heat release rate reduced by 50.9%; char yield increased to 29.0%. | nih.gov |
| EPDM Rubber | Nanoclay | Increased resistance to thermo-oxidative degradation; reduced peak heat-release rate. | researchgate.net |
| Epoxy/Benzoxazine | Aluminum Trihydrate (ATH) | Achieved UL-94 V-0 rating at lower ATH loading (20 wt%) compared to pure epoxy (50 wt%). | mdpi.com |
| Epoxy Resin | Ammonium Polyphosphate (APP) | Peak heat release rate reduced by 48%; total heat release reduced by 38%. | researchgate.net |
| Polypropylene | Magnesium Hydroxide (Mg(OH)₂) | Optimal synergistic effect on carbonization when amounts of ATH and Mg(OH)₂ are equal. | |
Future research will extend beyond flame retardancy to explore synergistic effects for other properties. This includes developing hybrid composites with enhanced mechanical strength, thermal stability, and electrical properties by combining hydroxy-aluminum polymers with fillers like carbon nanotubes or graphene. mdpi.com The goal is to create multifunctional materials where the this compound provides one set of properties (e.g., flame resistance, adsorption) while the secondary component provides others (e.g., conductivity, strength).
Q & A
Basic Research Questions
Q. What are the established synthesis methods for hydroxy-aluminum polymers, and how do reaction conditions influence their structural properties?
- Hydroxy-aluminum polymers are typically synthesized via hydrolysis of aluminum salts (e.g., AlCl₃) under controlled pH and temperature. For example, hydroxy-aluminum phthalocyanine is encapsulated in copolymeric micelles (Pluronics F-127 and Carbopol 934P) to form hydrogels, with structural stability dependent on pH adjustments and polymer ratios .
- Key parameters include:
- Aluminum-to-hydroxide ratio : Determines polymerization degree.
- Temperature : Affects crystallinity; higher temperatures (>60°C) often yield amorphous phases.
- Drying methods : Freeze-drying preserves porosity, while oven-drying may collapse structures .
Q. Which characterization techniques are critical for analyzing hydroxy-aluminum polymer morphology and composition?
- FTIR : Identifies Al–O–H bending modes (peaks at 700–900 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
- XRD : Differentiates amorphous vs. crystalline phases; broad peaks indicate low crystallinity .
- BET analysis : Measures surface area and pore size distribution, critical for adsorption applications (e.g., hydroxy-aluminum pillared bentonite has a surface area of ~100 m²/g) .
- ICP-OES : Quantifies aluminum content in biological samples to assess toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for hydroxy-aluminum polymers in biomedical applications?
- Subcutaneous administration of hydroxy-aluminum phthalocyanine hydrogel in diabetic mice showed dose-dependent effects:
- Low dose (2.23 mg/mL) : No significant changes in glucose tolerance or liver injury markers (ALT/AST levels).
- High dose (560 mg/mL) : Elevated liver glucose release and aggravated diabetic markers .
- Methodological recommendations :
- Use isogenic animal models to control genetic variability.
- Include longitudinal biomarker tracking (e.g., plasma TNF-α, IL-6) to distinguish polymer-induced effects from baseline pathologies .
Q. What experimental design considerations are essential for optimizing hydroxy-aluminum polymers in environmental adsorption studies?
- Adsorption capacity optimization :
- pH : Maximum phosphate adsorption occurs at pH 5–6 due to electrostatic interactions between Al–OH₂⁺ and anions .
- Competing ions : Presence of Cl⁻ or SO₄²⁻ reduces efficiency by ~30%; pre-treatment with ion-exchange resins mitigates this .
- Regeneration protocols :
- Use 0.1M NaOH for desorption, achieving >90% recovery after three cycles .
Q. How do hydroxy-aluminum polymers interact with biological matrices, and what methodologies assess their biocompatibility?
- In vitro models :
- MTT assay : Measures cytotoxicity in HepG2 cells; IC₅₀ values >500 µg/mL indicate low toxicity .
- In vivo models :
- Liver histopathology : Assess vacuolization or necrosis in murine models post-exposure.
- Glucose metabolism assays : Intraperitoneal glucose tolerance tests (IPGTT) to evaluate metabolic interference .
Methodological Challenges and Solutions
Q. Why do inconsistencies arise in reported adsorption capacities of hydroxy-aluminum pillared clays, and how can they be addressed?
- Data variability sources :
- Particle size heterogeneity : Sieve samples to <50 µm before testing .
- Equilibrium time discrepancies : Standardize agitation speed (150 rpm) and duration (24 hrs) .
Q. What advanced computational or NLP tools can accelerate literature reviews on this compound applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
